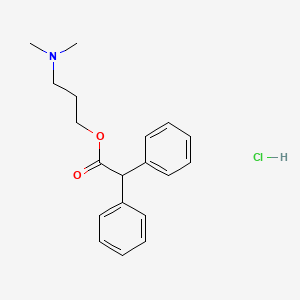![molecular formula C22H30ClNO3 B4016100 2-[benzyl(methyl)amino]ethyl (4-tert-butylphenoxy)acetate hydrochloride](/img/structure/B4016100.png)
2-[benzyl(methyl)amino]ethyl (4-tert-butylphenoxy)acetate hydrochloride
Vue d'ensemble
Description
This section introduces the interest in studying complex organic molecules, including esters and amides, due to their widespread applications in medicinal chemistry and material science. Such compounds often exhibit unique physical and chemical properties that make them valuable for various applications.
Synthesis Analysis
The synthesis of complex molecules similar to "2-[benzyl(methyl)amino]ethyl (4-tert-butylphenoxy)acetate hydrochloride" typically involves multi-step reactions. A study by Standridge and Swigor (1991) describes a 7-step synthesis sequence of a related compound, highlighting the complexity and precision required in organic synthesis (Standridge & Swigor, 1991).
Molecular Structure Analysis
The determination of molecular structures of such compounds involves various spectroscopic and crystallographic techniques. Altowyan et al. (2022) reported the crystal structure of a precursor compound, providing insights into the molecular arrangement and non-covalent interactions critical for the stability and reactivity of these molecules (Altowyan et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of compounds containing ester, amide, and ether functionalities often involves nucleophilic substitution, hydrolysis, and redox reactions. The study by Lee et al. (1984) on aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate revealed the potential for high-ceiling diuretic activity, illustrating the impact of chemical structure on biological properties (Lee et al., 1984).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. The synthesis and structural characterization by Çolak et al. (2021) of related compounds emphasize the role of intramolecular hydrogen bonding and molecular packing in determining these properties (Çolak et al., 2021).
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards specific reagents, and stability under various conditions, are fundamental for the application of these compounds. The work by Thalluri et al. (2014) on the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement illustrates the innovative methodologies developed to harness these chemical properties for synthetic applications (Thalluri et al., 2014).
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]ethyl 2-(4-tert-butylphenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-22(2,3)19-10-12-20(13-11-19)26-17-21(24)25-15-14-23(4)16-18-8-6-5-7-9-18;/h5-13H,14-17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWKSSUFEGLTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)OCCN(C)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(methyl)amino]ethyl 2-(4-tert-butylphenoxy)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4016018.png)
![6-(2-furoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4016023.png)
![2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016030.png)
![methyl 3-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)propanoate](/img/structure/B4016035.png)

![ethyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016049.png)
![(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4016058.png)
![N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4016061.png)

![(4-{[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4016072.png)
![1-[4-({cyclopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B4016074.png)
![1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016093.png)
![{2-ethoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4016108.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide](/img/structure/B4016114.png)